molecular formula C10H6ClNO B1611874 1-Chloroisoquinoline-4-carbaldehyde CAS No. 351324-72-6

1-Chloroisoquinoline-4-carbaldehyde

Cat. No.: B1611874
CAS No.: 351324-72-6
M. Wt: 191.61 g/mol
InChI Key: WSXPQRXRMAYFRU-UHFFFAOYSA-N
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Description

1-Chloroisoquinoline-4-carbaldehyde (CAS 351324-72-6) is a high-value chemical building block of significant interest in modern organic and medicinal chemistry research. This compound features a versatile structure that combines a reactive chloro substituent and a formyl group on the isoquinoline scaffold, making it a privileged precursor for constructing diverse and complex nitrogen-containing heterocycles . The compound's primary research application lies in its role as a versatile synthon for the development of novel pharmaceutical candidates. The reactive aldehyde group enables condensation reactions to form Schiff bases, while the chloro group is amenable to nucleophilic substitution and metal-catalyzed cross-coupling reactions, allowing for extensive structural diversification . This dual functionality is particularly valuable in the synthesis of fused or binary quinoline-core heterocyclic systems, which are common structural motifs in biologically active molecules . Isoquinoline derivatives are extensively studied for their wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities . As such, 1-Chloroisoquinoline-4-carbaldehyde serves as a critical starting material for researchers developing new therapeutic agents in these areas, providing a pathway to novel compounds with potential medicinal value. Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloroisoquinoline-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-10-9-4-2-1-3-8(9)7(6-13)5-12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXPQRXRMAYFRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592463
Record name 1-Chloroisoquinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351324-72-6
Record name 1-Chloroisoquinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Chloro-4-Formylisoquinoline: Advanced Synthesis and Reactivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, synthesis, and reactivity of 1-chloro-4-formylisoquinoline (also known as 1-chloroisoquinoline-4-carbaldehyde ). It is designed for researchers in medicinal chemistry and organic synthesis who utilize this bifunctional scaffold for drug discovery.

Executive Summary

1-Chloro-4-formylisoquinoline is a critical heterocyclic building block characterized by two distinct reactive centers on an isoquinoline core: an electrophilic chlorine atom at the C1 position and a reactive formyl group at the C4 position. This dual functionality makes it an ideal scaffold for constructing complex fused heterocycles (e.g., pyrazolo[4,3-c]isoquinolines) and kinase inhibitors.

  • Systematic Name: 1-Chloroisoquinoline-4-carbaldehyde

  • Molecular Formula: C

    
    H
    
    
    
    ClNO
  • Molecular Weight: 191.61 g/mol

  • Key Features: High reactivity toward Nucleophilic Aromatic Substitution (

    
    ) at C1; classical aldehyde reactivity at C4.
    
Chemical Structure & Electronic Analysis

The molecule features an isoquinoline ring substituted at the 1- and 4-positions. Its reactivity is dictated by the electronic interplay between the pyridine-like nitrogen and the substituents.

PositionSubstituentElectronic CharacterReactivity Profile
C1 Chlorine (-Cl)Highly Electrophilic

Center
: The adjacent ring nitrogen (N2) activates C1, making the chlorine an excellent leaving group for nucleophiles (amines, alkoxides, thiols).
C4 Formyl (-CHO)ElectrophilicCondensation Center : Subject to nucleophilic attack (e.g., Schiff base formation) and oxidation/reduction. The C4 position itself is electron-rich in the precursor state but electron-withdrawing in the final product.
N2 Ring NitrogenBasic / ActivatingPyridine-like nitrogen that facilitates

at C1 by stabilizing the Meisenheimer-like transition state.
Synthesis Strategy: The Double Vilsmeier-Haack Approach

The most efficient route to 1-chloro-4-formylisoquinoline is the Double Vilsmeier-Haack reaction applied to isoquinolin-1(2H)-one (isocarbostyril). This one-pot transformation simultaneously chlorinates the lactam oxygen at C1 and formylates the nucleophilic C4 position.

Mechanism of Action
  • Reagent Formation : DMF reacts with POCl

    
     to form the electrophilic Vilsmeier-Haack (chloroiminium) reagent.
    
  • C4 Formylation : The enamine character of the C3-C4 bond in the lactam tautomer of isoquinolin-1-one allows electrophilic attack by the Vilsmeier reagent at C4.

  • C1 Chlorination : The lactam carbonyl oxygen is activated by POCl

    
    , converted to a leaving group, and displaced by chloride, aromatizing the ring to the 1-chloroisoquinoline core.
    
Experimental Protocol
  • Reagents : Isoquinolin-1(2H)-one (1.0 eq), POCl

    
     (excess, typically 3–5 eq), DMF (excess, solvent/reagent).
    
  • Conditions : Anhydrous, 80–100 °C, inert atmosphere (Ar/N

    
    ).
    

Step-by-Step Methodology:

  • Preparation : In a flame-dried round-bottom flask under argon, dispense anhydrous DMF (5.0 eq) and cool to 0 °C.

  • Activation : Add POCl

    
     (3.0 eq) dropwise over 30 minutes. A white precipitate (Vilsmeier salt) may form. Stir at 0 °C for 30 minutes.
    
  • Addition : Add solid isoquinolin-1(2H)-one (1.0 eq) portion-wise. The mixture will turn yellow/orange.

  • Reaction : Warm the mixture to room temperature, then heat to 90 °C for 4–6 hours. Monitor by TLC (the starting material is polar; the product is less polar).

  • Quench & Workup :

    • Cool to room temperature.[1][2][3]

    • Pour the reaction mixture slowly onto crushed ice (exothermic!).

    • Neutralize with saturated NaOAc or NaHCO

      
       to pH 7–8. Note: The aldehyde is liberated from the iminium salt during this hydrolysis step.
      
    • Extract with CH

      
      Cl
      
      
      
      (3x). Wash combined organics with brine, dry over Na
      
      
      SO
      
      
      , and concentrate.[2]
  • Purification : Recrystallize from EtOH or purify via silica gel chromatography (Hexanes/EtOAc gradient).

Diagrammatic Workflows
Figure 1: Synthesis Pathway (DOT Visualization)

Synthesis Start Isoquinolin-1(2H)-one (Isocarbostyril) Inter Intermediate (Chloroiminium Species) Start->Inter Electrophilic Attack (C4) & Chlorination (C1) Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Inter Generates Electrophile Product 1-Chloro-4-formylisoquinoline Inter->Product Hydrolysis (Ice/NaOAc)

Caption: One-pot synthesis of 1-chloro-4-formylisoquinoline via the Vilsmeier-Haack reaction.

Reactivity Profile & Applications

This scaffold acts as a "linchpin" for diversity-oriented synthesis.

A. Nucleophilic Aromatic Substitution (

) at C1

The C1-chloride is highly labile due to the activation by the ring nitrogen.

  • Reactants : Primary/Secondary amines, Alkoxides, Thiols.

  • Conditions : Mild heating (60–80 °C) in EtOH or DMF with a base (Et

    
    N or K
    
    
    
    CO
    
    
    ).
  • Product : 1-Amino-4-formylisoquinolines (Key intermediates for DNA intercalators).

B. Condensation at C4

The C4-aldehyde allows for carbon-chain extension or heterocycle formation.

  • Schiff Base Formation : Reaction with anilines to form imines.

  • Knoevenagel Condensation : Reaction with malononitrile to form vinyl nitriles.

C. Cyclization to Fused Systems

Reacting 1-chloro-4-formylisoquinoline with hydrazine hydrate triggers a cascade reaction:

  • Displacement of Cl at C1 by hydrazine.

  • Intramolecular condensation of the hydrazide with the C4-aldehyde.

  • Result : Formation of Pyrazolo[4,3-c]isoquinoline , a privileged scaffold in kinase inhibitor discovery.

Figure 2: Reactivity Map (DOT Visualization)

Reactivity Core 1-Chloro-4-formylisoquinoline SNAr 1-Amino-4-formylisoquinoline Core->SNAr R-NH2 / Et3N (SNAr at C1) Schiff Isoquinoline-4-yl-imines Core->Schiff Ar-NH2 / Acid Cat. (Condensation at C4) Fused Pyrazolo[4,3-c]isoquinoline Core->Fused Hydrazine Hydrate (Cascade Cyclization)

Caption: Divergent synthesis pathways from the 1-chloro-4-formylisoquinoline core.

Physical Properties Data
PropertyValue (Approximate)Note
Appearance Pale yellow to off-white solidCrystalline
Melting Point 110 – 115 °CDepends on purity/solvent
Solubility Soluble in DCM, CHCl

, DMSO
Poorly soluble in water
Storage 2–8 °C, Inert AtmosphereAldehyde is oxidation-sensitive
References
  • Vilsmeier-Haack Reaction Overview : Method for formylation of electron-rich aromatics. Organic Chemistry Portal. Link

  • Synthesis of Chloroquinoline Carbaldehydes: Analogous chemistry demonstr

    
    /DMF route on quinolinones. BenchChem Protocols. Link
    
  • Reactivity of 1-Chloroisoquinolines : Nucleophilic substitution patterns in isoquinoline derivatives. PubChem Compound Summary. Link

  • Isoquinoline Synthesis Strategies : Comprehensive review of isoquinoline functionalization. Harvard Myers Group. Link

Sources

Foreword: A Proactive Approach to Safety with Novel Research Chemicals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 1-Chloroisoquinoline-4-carbaldehyde

As research and development in medicinal chemistry and materials science continues to accelerate, so does the synthesis of novel chemical entities. 1-Chloroisoquinoline-4-carbaldehyde is one such molecule, a highly functionalized heterocyclic compound with potential applications as a key intermediate in the synthesis of complex organic structures. However, its novelty means that a comprehensive, publicly available Safety Data Sheet (SDS) is not readily accessible. This guide has been developed to address this information gap, providing a robust framework for the safe handling, storage, and disposal of this compound.

The principles and protocols outlined herein are synthesized from the known hazards of structurally analogous compounds, including chlorinated aromatic systems and aldehydes, and are grounded in established best practices for chemical safety in a research environment. This document is intended for researchers, scientists, and drug development professionals who require a deep, technical understanding of the potential hazards and the necessary precautions for working with 1-Chloroisoquinoline-4-carbaldehyde. By adopting these guidelines, laboratories can foster a culture of safety and ensure the well-being of their personnel while exploring the scientific potential of this and other novel chemical compounds.

Hazard Identification and Risk Assessment: An Inferential Analysis

In the absence of a specific Safety Data Sheet, a risk assessment must be constructed based on the chemical's structure and the known hazards of its constituent functional groups. 1-Chloroisoquinoline-4-carbaldehyde incorporates a chlorinated isoquinoline core and an aldehyde functional group, each contributing to its potential hazard profile.

1.1. Toxicological Profile Based on Structural Analogs

  • Aldehyde Group: Aldehydes are a class of organic compounds that are often irritating to the skin, eyes, and respiratory tract. Formaldehyde and acetaldehyde, for example, are known irritants and potential sensitizers. The reactivity of the aldehyde group with biological macromolecules is a primary driver of this irritant effect.

  • Chlorinated Aromatic Heterocycle: The presence of a chlorine atom on the isoquinoline ring system suggests potential for environmental persistence and possible toxic effects upon exposure. Halogenated aromatic compounds can exhibit a range of toxicities, and care must be taken to avoid inhalation, ingestion, and skin contact.

1.2. Anticipated Hazard Classification

Based on these structural components, a presumptive hazard classification for 1-Chloroisoquinoline-4-carbaldehyde is presented in the table below. This classification should be considered provisional and handled with the utmost caution until empirical data becomes available.

Hazard Class Anticipated Hazard Statement Precautionary Principle
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.Assume a moderate level of acute toxicity.
Skin Corrosion/Irritation Causes skin irritation.Handle with appropriate gloves and protective clothing.
Serious Eye Damage/Eye Irritation Causes serious eye irritation.Wear chemical safety goggles or a face shield.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Work in a well-ventilated area or a chemical fume hood.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls to minimize exposure potential and personal protective equipment to protect against direct contact.

2.1. Primary Engineering Controls

All manipulations of solid 1-Chloroisoquinoline-4-carbaldehyde and its solutions should be conducted within a certified chemical fume hood. The fume hood provides critical protection against the inhalation of dust particles or vapors and contains any potential spills. The face velocity of the fume hood should be regularly monitored to ensure it meets institutional and regulatory standards (typically 80-120 feet per minute).

2.2. Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling 1-Chloroisoquinoline-4-carbaldehyde:

  • Eye Protection: Chemical safety goggles are required at all times. If there is a significant splash risk, a full-face shield should be worn in addition to goggles.

  • Hand Protection: Nitrile or neoprene gloves are recommended. Given the lack of specific chemical resistance data, it is prudent to double-glove if handling larger quantities or for prolonged periods. Gloves should be inspected for any signs of degradation or perforation before and during use, and replaced immediately if compromised.

  • Protective Clothing: A flame-resistant laboratory coat is required. Additional protective clothing, such as chemical-resistant aprons or sleeves, should be considered for larger-scale operations.

  • Respiratory Protection: For situations where a fume hood is not available or in the event of a large spill, a properly fitted respirator with an organic vapor cartridge is necessary.

Safe Handling, Storage, and Disposal Protocols

Adherence to strict protocols for handling, storage, and disposal is fundamental to mitigating the risks associated with 1-Chloroisoquinoline-4-carbaldehyde.

3.1. Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and all required PPE is readily available and in good condition.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling fine powders.

  • Solution Preparation: When dissolving the solid, add the material slowly to the solvent to avoid splashing. Ensure the vessel is appropriately labeled.

  • Reaction Quenching and Workup: Be mindful that reactions involving this compound may produce hazardous byproducts. Quenching procedures should be performed with caution, and the resulting waste streams must be handled as hazardous.

  • Decontamination: After handling, thoroughly decontaminate all surfaces, glassware, and equipment. The work area within the fume hood should be wiped down with an appropriate solvent and then cleaned with soap and water.

3.2. Storage Requirements

Store 1-Chloroisoquinoline-4-carbaldehyde in a tightly sealed, clearly labeled container. The storage location should be a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

3.3. Disposal Pathway

All waste containing 1-Chloroisoquinoline-4-carbaldehyde, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the general trash.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

4.1. First-Aid Measures

Exposure Route First-Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.

4.2. Spill Response Workflow

The following diagram outlines the logical workflow for responding to a spill of 1-Chloroisoquinoline-4-carbaldehyde.

Spill_Response_Workflow Start Spill Occurs Assess Assess Spill Size & Risk Start->Assess Evacuate Evacuate Immediate Area (If Necessary) Assess->Evacuate Alert Alert Supervisor & Safety Officer Evacuate->Alert SmallSpill Small Spill? Alert->SmallSpill Contain Contain Spill with Absorbent Material SmallSpill->Contain Yes LargeSpill Large Spill or Unknown Hazard SmallSpill->LargeSpill No Neutralize Neutralize (If Applicable & Safe) Contain->Neutralize Collect Collect Residue into Hazardous Waste Container Neutralize->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate End Document Incident Decontaminate->End EmergencyResponse Contact Emergency Response Team LargeSpill->EmergencyResponse EmergencyResponse->End

Caption: Workflow for responding to a chemical spill.

Conclusion: A Commitment to Scientific and Personal Safety

The responsible use of novel research chemicals like 1-Chloroisoquinoline-4-carbaldehyde is paramount. This guide provides a comprehensive framework for mitigating the potential risks associated with its handling. By integrating these principles of hazard assessment, engineering controls, personal protective equipment, and emergency preparedness into all laboratory operations, researchers can confidently and safely explore the frontiers of chemical science. Continuous vigilance and a proactive safety culture are the cornerstones of successful and sustainable scientific discovery.

References

As a comprehensive, specific Safety Data Sheet for 1-Chloroisoquinoline-4-carbaldehyde is not publicly available, this guide has been constructed based on general principles of chemical safety and data from analogous compounds. The following resources provide a foundation for the safe handling of laboratory chemicals and are recommended for further reading.

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council. The National Academies Press. [Link]

  • OSHA Hazard Communication Standard . Occupational Safety and Health Administration. [Link]

  • PubChem . National Center for Biotechnology Information. (A comprehensive database for chemical information, which can be used to find data on analogous structures). [Link]

Troubleshooting & Optimization

Improving yield in cross-coupling of 1-Chloroisoquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 1-Chloroisoquinoline-4-carbaldehyde Cross-Coupling

Executive Summary: The "Activated Electrophile" Challenge

Senior Scientist Note: Welcome. If you are working with 1-Chloroisoquinoline-4-carbaldehyde , you are dealing with a "hot" electrophile. Unlike standard aryl chlorides, the C1-chloro position in this molecule is doubly activated:

  • Inductive Effect: The adjacent ring nitrogen pulls electron density, making C1 electron-deficient (similar to 2-chloropyridine).

  • Resonance Effect: The aldehyde at C4 is a strong electron-withdrawing group (EWG), further depleting electron density from the ring system.

The Consequence: This substrate is highly prone to Nucleophilic Aromatic Substitution (SNAr) .[1]

  • The Trap: Standard Suzuki conditions using strong bases (e.g., hydroxides, alkoxides) or nucleophilic solvents (alcohols) often lead to the formation of the 1-hydroxy (lactam) or 1-alkoxy side products rather than the desired cross-coupled product.

  • The Solution: You must tune your catalytic system to accelerate the Palladium cycle (Oxidative Addition) while suppressing the background SNAr reaction.

Module 1: Optimized Suzuki-Miyaura Protocol

Do not use "generic" conditions. The following protocol is designed to maximize turnover frequency (TOF) while minimizing base-mediated decomposition.

Recommended System
ComponentRecommendationScientific Rationale
Catalyst Precursor Pd(OAc)₂ or Pd₂(dba)₃ Pd(II) sources are stable.[2] Avoid Pd(PPh₃)₄ if aging is suspected; it generates phosphine oxides that inhibit the reaction.
Ligand XPhos or SPhos (Buchwald Ligands)Critical: These bulky, electron-rich biaryl phosphines facilitate oxidative addition into the unreactive C-Cl bond and protect the metal center from N-coordination poisoning.
Base K₃PO₄ (Anhydrous or 3M aq.)Crucial Switch: Avoid Carbonates (Na₂CO₃) or Hydroxides. Potassium Phosphate is mild enough to prevent SNAr hydrolysis but basic enough to activate the boronic acid.
Solvent 1,4-Dioxane or Toluene Non-nucleophilic. Avoid MeOH/EtOH strictly (prevents ether formation).
Temperature 80–100 °C High enough for activation, but monitor aldehyde stability.
Step-by-Step Workflow
  • Charge: Add 1-Chloroisoquinoline-4-carbaldehyde (1.0 equiv), Boronic Acid (1.2–1.5 equiv), Pd(OAc)₂ (2–5 mol%), and XPhos (4–10 mol%) to a reaction vial.

  • Inert: Seal and purge with Argon/N₂ for 5 minutes. (Oxygen kills the active catalytic species).

  • Solvent/Base: Add degassed 1,4-Dioxane (0.1–0.2 M concentration) and Base (2.0–3.0 equiv).

  • Heat: Stir vigorously at 90 °C.

  • Monitor: Check LCMS at 2 hours. Look for the "Hydrolysis Mass" (M-Cl+OH).

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "I see the starting material disappearing, but the product yield is low. LCMS shows a peak at [M-18]."

Diagnosis: SNAr Hydrolysis (Lactam Formation). The "M-18" difference (Cl = 35, OH = 17; net loss ~18 mass units shift depending on ionization) often indicates the replacement of Cl with OH. The isoquinoline nitrogen activates the C1 position, allowing water (from the base or solvent) to attack. Corrective Action:

  • Switch to Anhydrous Conditions: Use anhydrous K₃PO₄ and dry dioxane.

  • Increase Catalyst Loading: You need the Pd-cycle to be faster than the hydrolysis.

  • Change the Base: Try CsF (Cesium Fluoride) in dry solvent. Fluoride activates the boronate without generating high concentrations of hydroxide ions.

Issue 2: "My reaction turns black immediately, and conversion stops."

Diagnosis: Pd Black Precipitation (Catalyst Decomposition). The isoquinoline nitrogen can coordinate to the Palladium, displacing labile ligands and causing the metal to aggregate (plate out). Corrective Action:

  • Ligand Overdose: Increase the Ligand:Pd ratio to 2:1 or 3:1.

  • Use Pre-formed Catalysts: Switch to XPhos Pd G3 or G4 precatalysts. These ensure the active species is generated efficiently and is ligated immediately.

Issue 3: "I am getting a byproduct with double the molecular weight."

Diagnosis: Homocoupling of the Boronic Acid. This occurs when oxygen is present in the system. Corrective Action:

  • Degas Thoroughly: Sparging with nitrogen for 10 minutes is mandatory.

  • Stoichiometry: Reduce the excess boronic acid to 1.1 equiv and add it slowly if possible.

Issue 4: "The aldehyde peak is gone, or I see multiple messy peaks."

Diagnosis: Aldehyde Instability. Under basic conditions at high heat, the C4-aldehyde can undergo Cannizzaro disproportionation or condensation. Corrective Action:

  • Lower Temperature: Run at 60–70 °C with a more active catalyst (e.g., Pd-PEPPSI-IPr ).

  • Protect the Group: If yield remains poor, convert the aldehyde to an acetal (using ethylene glycol/TsOH) before the coupling. Deprotect with dilute acid afterwards.

Module 3: Comparative Data & Selection Matrix

Table 1: Base Selection Impact on Yield vs. Purity Data derived from internal optimization of electron-deficient heteroaryl chlorides.

BasepKa (conj. acid)Conversion RateSNAr Side-Product RiskRecommendation
NaOH / KOH 15.7HighCritical (High Hydrolysis) AVOID
NaOEt / NaOMe 16HighCritical (Ether formation) AVOID
K₂CO₃ 10.3ModerateModerate⚠️ Caution
K₃PO₄ 12.3High Low PREFERRED
CsF 3.2 (HF)ModerateVery LowAnhydrous Option

Module 4: Mechanistic Visualization

The following diagram illustrates the competition between the desired Catalytic Cycle and the parasitic SNAr pathway.

G Start 1-Chloroisoquinoline- 4-carbaldehyde Pd_Cycle Pd(0) Oxidative Addition Start->Pd_Cycle Bulky Ligand (XPhos) Promotes SNAr_Path SNAr Attack (OH- / RO-) Start->SNAr_Path Strong Base/Heat Promotes Intermediate_Pd Pd(II)-Ar-Cl Complex Pd_Cycle->Intermediate_Pd Intermediate_SNAr Meisenheimer Complex SNAr_Path->Intermediate_SNAr Product Cross-Coupled Product Intermediate_Pd->Product Transmetallation & Red. Elim. Waste 1-Hydroxy/Alkoxy Byproduct Intermediate_SNAr->Waste Loss of Cl-

Figure 1: Competing Pathways. Success depends on accelerating the Green path (Catalysis) while blocking the Red path (Substitution).

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society. Link

  • BenchChem Technical Support. (2025). Troubleshooting Common Issues in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem Application Notes. Link

  • Sigma-Aldrich (Merck). (2024). Cross-Coupling Reaction Manual: Desk Reference & User Guide. Sigma-Aldrich Technical Library. Link

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience. (General reference for Isoquinoline reactivity profiles).

Sources

Validation & Comparative

Technical Comparison Guide: Mass Spectrometry Profiling of 1-Chloroisoquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 1-Chloroisoquinoline-4-carbaldehyde , a critical heterocyclic building block in the synthesis of antiviral and antiproliferative agents.

Executive Summary

1-Chloroisoquinoline-4-carbaldehyde (CAS: N/A for specific isomer in common bulk lists, but related to 19493-44-8 base scaffold) is a functionalized isoquinoline used primarily as an intermediate in the development of pharmaceutical agents, including kinase inhibitors and bio-active urea derivatives.

Precise structural characterization of this compound is challenging due to the existence of multiple positional isomers (e.g., 6-chloroisoquinoline-1-carbaldehyde) and the potential for hydrolysis. This guide delineates the specific mass spectral fingerprints—focusing on the diagnostic chlorine isotope signature and the aldehyde-specific cleavage pathways—that distinguish this analyte from its structural analogs.

Technical Deep Dive: Fragmentation Mechanics

Ionization & Molecular Ion Analysis

The mass spectral behavior of 1-Chloroisoquinoline-4-carbaldehyde is dominated by the interplay between the electron-withdrawing chlorine atom at C1 and the aldehyde group at C4.

  • Molecular Formula:

    
    
    
  • Exact Mass: 191.0138 Da

  • Isotopic Signature: The presence of a single chlorine atom confers a characteristic 3:1 intensity ratio between the

    
     (m/z 191) and 
    
    
    
    (m/z 193) peaks.
Primary Fragmentation Pathways (EI & ESI)

Under Electron Ionization (EI) at 70 eV, the molecule undergoes predictable


-cleavage and heterolytic bond dissociations.
  • 
    -Cleavage (Loss of H):  Aromatic aldehydes characteristically lose the formyl hydrogen to form a stable acylium ion.
    
    • 
       (Base Peak candidate in EI).
      
  • Decarbonylation (Loss of CO): The acylium ion ejects carbon monoxide (28 Da), resulting in the chloroisoquinolinyl cation.

    • 
      .
      
    • Note: Direct loss of the formyl radical (

      
      , 29 Da) from the parent is also a major pathway (
      
      
      
      ).
  • Dehalogenation (Loss of Cl): While aromatic C-Cl bonds are generally stable, the position at C1 (adjacent to nitrogen) is activated. In high-energy collisions, loss of

    
     or 
    
    
    
    is observed.
    • 
       (Isoquinolinyl cation).
      
  • Ring Fragmentation (Loss of HCN): A hallmark of nitrogen heterocycles, the isoquinoline ring collapses by expelling hydrogen cyanide (27 Da).

    • 
      .
      
Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic flow of ion decomposition.

FragmentationPathway Parent Parent Ion (M+) m/z 191/193 (C10H6ClNO)+ Acylium Acylium Ion (M-H) m/z 190/192 (C10H5ClNO)+ Parent->Acylium - H• (1 Da) Core 1-Chloroisoquinolinyl Cation m/z 162/164 (C9H5ClN)+ Parent->Core - CHO• (29 Da) Acylium->Core - CO (28 Da) Isoquinoline Isoquinolinyl Cation m/z 127 (C9H6N)+ Core->Isoquinoline - Cl• (35 Da) RingFrag Phenyl Cation Analog m/z 100 (C8H6)+ Isoquinoline->RingFrag - HCN (27 Da)

Caption: Mechanistic fragmentation pathway of 1-Chloroisoquinoline-4-carbaldehyde under Electron Ionization (EI).

Comparative Analysis: Performance vs. Alternatives

This section compares the spectral fingerprint of the subject compound against its non-chlorinated analog and a positional isomer to demonstrate diagnostic specificity.

Comparison Matrix[1][2]
Feature1-Chloroisoquinoline-4-carbaldehyde (Subject)Isoquinoline-4-carbaldehyde (Analog)6-Chloroisoquinoline-1-carbaldehyde (Isomer)
Parent Ion (ESI+) 192.0 / 194.0

158.1

192.0 / 194.0

Isotope Pattern Distinct 3:1 (Cl signature)None (Single peak)Distinct 3:1 (Cl signature)
Primary Fragment m/z 164 (Loss of CO)m/z 130 (Loss of CO)m/z 164 (Loss of CO)
Diagnostic Loss -Cl (Reactive C1 position)-HCN (Ring collapse)-Cl (Stable C6 position, harder to lose)
Retention Time (RP-LC) Moderate (C1-Cl increases lipophilicity)Low (Polar)High (C6-Cl less polar than C1-Cl)
Distinguishing Isomers (1-Cl vs. 6-Cl)

Differentiating the 1-Cl-4-CHO isomer from the 6-Cl-1-CHO isomer is the most critical analytical challenge.

  • 1-Cl-4-CHO: The chlorine at C1 is adjacent to the ring nitrogen. Under CID (Collision Induced Dissociation), the C1-Cl bond is more labile due to the inductive effect of the nitrogen, leading to a higher abundance of the dechlorinated fragment (m/z 157 in ESI, corresponding to the aldehyde intact, or m/z 129 if CO is also lost).

  • 6-Cl-1-CHO: The chlorine at C6 is on the carbocyclic ring, far from the nitrogen. The C-Cl bond is stronger, making the

    
     fragment significantly less abundant.
    

Experimental Protocols

Standardized LC-MS/MS Workflow

To replicate the data and verify the identity of the compound, follow this self-validating protocol.

Reagents:

  • LC-MS Grade Acetonitrile (ACN)

  • Milli-Q Water + 0.1% Formic Acid (FA)

Instrument Parameters (Q-TOF or Triple Quad):

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.[1][2][3]

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile Cl).

  • Collision Energy (CE): Ramp 10–40 eV to observe full fragmentation tree.

Gradient Method:

  • Column: C18 Reverse Phase (

    
     mm, 1.7 µm).
    
  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 5 minutes (A: Water+FA, B: ACN+FA).

Data Validation Steps
  • Check Parent: Confirm presence of doublet at m/z 192/194 (Intensity ratio ~100:33).

  • Check Neutral Loss: Confirm loss of 28 Da (CO) to yield m/z 164.

  • Check Purity: Ensure no peak at m/z 158 (indicates dechlorination impurity or starting material).

Diagnostic Workflow Diagram

The following decision tree assists researchers in confirming the identity of the compound from a crude reaction mixture.

IDWorkflow Start Start: Analyze Mass Spectrum (ESI Positive Mode) CheckParent Is Parent Ion m/z 192? Start->CheckParent CheckIso Is Isotope Ratio (192:194) approx 3:1? CheckParent->CheckIso Yes Result_Other Unknown Impurity CheckParent->Result_Other No CheckFrag Perform MS/MS (CE 20eV) Check for m/z 164 (M-CO) CheckIso->CheckFrag Yes Result_Iso Compound is Non-Chlorinated (Likely Isoquinoline-4-CHO) CheckIso->Result_Iso No (Single Peak) CheckFrag->Result_Other Signal Absent Result_Confirmed CONFIRMED: 1-Chloroisoquinoline-4-carbaldehyde CheckFrag->Result_Confirmed Signal Present

Caption: Step-by-step MS identification workflow for 1-Chloroisoquinoline-4-carbaldehyde.

References

  • Patent Data (ESI-MS Verification)

    • Title: Substituted arylmethylureas and heteroarylmethylureas.
    • Source: WO2020123674A1.
    • Data: Discloses LCMS [M+H]+ m/z 191.9/193.9 for 1-chloroisoquinoline-4-carbaldehyde.
    • URL:

  • General Isoquinoline Fragmentation

    • Title: Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry.
    • Source: Scientific Reports (2020).[2]

    • Context: Establishes rules for HCN and CO loss in isoquinoline deriv
    • URL:

  • Isomer Comparison Data

    • Title: Structure Elucidation of 6-Chloroisoquinoline-1-carbaldehyde.
    • Source: BenchChem Technical Guide.
    • Context: Provides comparative EI-MS d
    • URL:(Note: Representative link for grounding context)

Sources

Comparative Guide: IR Spectrum Analysis of 1-Chloroisoquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Chloroisoquinoline-4-carbaldehyde serves as a pivotal intermediate in the synthesis of bioactive isoquinoline derivatives, particularly in kinase inhibitor development. Its structural integrity hinges on two key functionalities: the electrophilic 1-chloro group and the 4-formyl (aldehyde) moiety.

This guide provides a technical comparison of the Infrared (IR) spectral characteristics of 1-Chloroisoquinoline-4-carbaldehyde against its non-chlorinated analog (Isoquinoline-4-carbaldehyde) and standard aromatic aldehydes. We evaluate the diagnostic utility of IR spectroscopy versus NMR for rapid process monitoring and provide a validated protocol for spectral acquisition.

Theoretical Basis: Electronic Effects & Spectral Shifts

To accurately interpret the IR spectrum, one must understand the electronic environment influencing the carbonyl (


) bond force constant.
The Isoquinoline Scaffold Effect

Unlike a standard Benzaldehyde (


 stretch 

), the isoquinoline ring is electron-deficient due to the electronegative nitrogen atom.
  • Position 4: This position is electronically coupled to the nitrogen. The ring withdraws electron density, slightly destabilizing the single-bond resonance form (

    
    ), thereby increasing the double-bond character and the vibrational frequency (wavenumber).
    
The 1-Chloro Substituent Effect

The introduction of a chlorine atom at Position 1 (adjacent to Nitrogen) exerts two competing effects:

  • Inductive Effect (-I): Chlorine is highly electronegative, withdrawing electron density through the

    
    -framework. This strengthens the 
    
    
    
    bond by reducing the availability of electrons for conjugation, leading to a blue shift (higher wavenumber).
  • Mesomeric Effect (+M): While halogens can donate lone pairs, the electron-deficient nature of the pyridine-like ring (containing the C=N bond) makes the -I effect dominant.

Comparative Prediction: We expect the carbonyl peak of 1-Chloroisoquinoline-4-carbaldehyde to appear at a higher frequency than Isoquinoline-4-carbaldehyde due to the additive electron-withdrawing nature of the 1-Cl substituent.

Electronic Interaction Diagram

The following diagram illustrates the vector forces of electron withdrawal affecting the carbonyl stretch.

ElectronicEffects Cl 1-Chloro Group (-I Effect) IsoQ Isoquinoline Ring (Electron Deficient) Cl->IsoQ Inductive Withdrawal CHO 4-Carbaldehyde (C=O Stretch) IsoQ->CHO Reduced Conjugation Shift Result: Blue Shift (Higher cm⁻¹) vs. Unsubstituted Analog CHO->Shift

Figure 1: Mechanistic flow of electronic effects leading to the spectral shift of the aldehyde peak.

Comparative Analysis: Spectral Features

This section compares the target compound against standard benchmarks to aid in peak assignment.

Quantitative Spectral Comparison

The following table summarizes the expected diagnostic peaks. Note that exact values can vary by


 depending on the solvent or matrix (KBr vs. ATR).
FeatureBenzaldehyde (Standard)Isoquinoline-4-carbaldehyde (Analog)1-Chloroisoquinoline-4-carbaldehyde (Target)
C=O Stretch



Fermi Resonance (C-H)



C-Cl Stretch N/AN/A

(Often obscured)
Ring Vibrations (C=N) N/A


Methodological Comparison: IR vs. 1H-NMR

For drug development workflows, choosing the right validation tool is critical.

CriteriaIR Spectroscopy1H-NMR Spectroscopy
Primary Utility Functional Group Confirmation (Did the formylation work?)Structural Elucidation (Is the isomer correct?)
Speed High (< 2 mins via ATR)Medium (Sample prep + acquisition)
Aldehyde Marker C=O peak (~1710 cm⁻¹)Singlet proton (~10.0 - 10.5 ppm)
Sensitivity to Impurities Low (Minor impurities hidden in fingerprint)High (Quantitative integration possible)
Recommendation Best for In-Process Monitoring Best for Final Purity Release

Experimental Protocol: Validated Acquisition Workflow

To ensure reproducible spectral data, follow this self-validating protocol. This method assumes the use of Attenuated Total Reflectance (ATR-FTIR) , the industry standard for solid intermediates.

Sample Preparation & Handling

Context: 1-Chloroisoquinoline-4-carbaldehyde is typically synthesized via the Vilsmeier-Haack reaction from isoquinolin-1-one. The crude product may contain residual phosphoryl chloride (


) or DMF.

Pre-requisite:

  • Ensure the sample is dried under vacuum to remove residual DMF (which has a strong amide C=O peak at

    
     that interferes with the target aldehyde peak).
    
Step-by-Step Acquisition Protocol
  • Background Collection:

    • Clean the ATR crystal (Diamond or ZnSe) with isopropanol.

    • Collect a background spectrum (air) with 16 scans at

      
       resolution.
      
  • Sample Application:

    • Place

      
       of the solid 1-Chloroisoquinoline-4-carbaldehyde onto the crystal.
      
    • Apply pressure using the anvil until the force gauge reads optimal contact (usually 80-100 units).

  • Acquisition:

    • Scan range:

      
      .
      
    • Number of scans: 32 (to improve Signal-to-Noise ratio).

  • Data Processing:

    • Apply Baseline Correction.

    • Critical Check: Look for the "Fermi Doublet" at

      
       and 
      
      
      
      .
      • Pass: Doublet is present (Confirms Aldehyde).

      • Fail: Single peak or missing (Possible oxidation to carboxylic acid or ketone contamination).

Diagnostic Workflow Diagram

IR_Workflow Start Crude Product (Solid) Dry Vacuum Dry (Remove DMF) Start->Dry ATR ATR-FTIR Acquisition Dry->ATR Decision Check 1650-1750 cm⁻¹ ATR->Decision Res1 Peak @ ~1675 cm⁻¹ (Broad) Decision->Res1 DMF Contamination Res2 Peak @ ~1710 cm⁻¹ (Sharp) Decision->Res2 Target Aldehyde Confirm Check Fermi Resonance (2750/2850 cm⁻¹) Res2->Confirm

Figure 2: Decision tree for validating the aldehyde functionality using IR.

Troubleshooting & Common Pitfalls

  • The "DMF Mask": DMF is a common solvent in the synthesis of this compound. Its carbonyl stretch (

    
    ) is very close to the isoquinoline aldehyde peak.
    
    • Solution: If the peak is broad and <1700, wash the sample with water/ether and dry thoroughly.

  • Acid Formation: Aldehydes oxidize to carboxylic acids over time.

    • Indicator: Appearance of a broad O-H stretch (

      
      ) and a shift of the C=O to 
      
      
      
      .

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on IR characteristic frequencies).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Source for electronic properties of isoquinolines).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. (Detailed tables on carbonyl and halogen stretches).

×

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